Lipophilicity Modulation: LogP Comparison of N-Isopropyl vs. N-Unsubstituted Azetidine-2-Carboxylic Acid
The N-isopropyl substitution significantly increases the lipophilicity of the azetidine-2-carboxylic acid core. The calculated LogP (partition coefficient) for the (S)-1-isopropyl derivative is -1.5 (XLogP3-AA) [1]. While a directly comparable experimental LogP for the unsubstituted L-azetidine-2-carboxylic acid is not available in the same dataset, its lower molecular weight and absence of an alkyl side chain indicate it would be significantly more hydrophilic (more negative LogP). This shift in lipophilicity is crucial for modulating a molecule's ADME properties, such as passive membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | -1.5 (XLogP3-AA for (S)-enantiomer) |
| Comparator Or Baseline | L-Azetidine-2-carboxylic acid (parent compound) |
| Quantified Difference | Qualitative increase in lipophilicity due to N-isopropyl group (quantitative difference cannot be calculated without comparable baseline data). |
| Conditions | In silico calculation (XLogP3 3.0). |
Why This Matters
Enables rational tuning of a lead compound's lipophilicity, a key parameter for optimizing oral bioavailability and reducing promiscuous binding.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51358596, (S)-1-Isopropylazetidine-2-carboxylic acid. View Source
